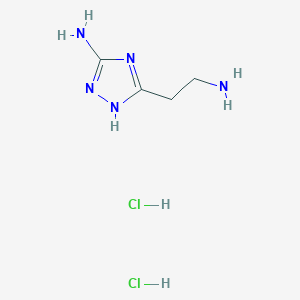
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
説明
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C4H11Cl2N5 and its molecular weight is 200.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS #99839-36-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse sources.
- Molecular Formula : C5H10Cl2N4
- Molecular Weight : 200.07 g/mol
- Structure : The compound features a triazole ring, which is known for its biological significance and versatility in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The methods have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds derived from the 3-amino-1,2,4-triazole scaffold have shown significant efficacy against various cancer cell lines. A notable study evaluated a series of compounds containing this scaffold and reported promising results in inhibiting cancer cell proliferation through XTT assays. The findings revealed that the 3-amino group is crucial for maintaining biological activity, with certain substitutions enhancing efficacy against specific cancer types .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | A549 (Lung) | 10.5 | Cell cycle arrest |
| 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine | HeLa (Cervical) | 12.0 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that triazole derivatives can exhibit antibacterial activity against various pathogens. The compound's mechanism is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Escherichia coli | 16 | Nucleic acid metabolism |
| Pseudomonas aeruginosa | 32 | Disruption of membrane integrity |
Case Studies
Several case studies have documented the biological activity and therapeutic potential of triazole derivatives:
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a series of triazole derivatives demonstrated significant anticancer activity against multiple cell lines with IC50 values in the low micromolar range. The study emphasized the importance of specific structural modifications to enhance potency .
- Case Study on Antimicrobial Effects : In another investigation focusing on antimicrobial properties, researchers found that certain triazole derivatives exhibited potent activity against drug-resistant strains of bacteria. This highlights the potential application of these compounds in treating infections caused by resistant pathogens .
特性
IUPAC Name |
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c5-2-1-3-7-4(6)9-8-3;;/h1-2,5H2,(H3,6,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJGECUPKBBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















